REACTION_CXSMILES
|
N1CCOCC1.[C:7]([OH:11])(=[O:10])[CH:8]=O.[CH3:12][CH2:13][CH2:14][CH2:15][CH:16]=[O:17].Cl>CCCCCCC>[OH:17][CH:16]1[O:11][C:7](=[O:10])[CH:8]=[C:15]1[CH2:14][CH2:13][CH3:12]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C=O)(=O)O
|
Name
|
|
Quantity
|
148.8 mL
|
Type
|
reactant
|
Smiles
|
CCCCC=O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
196.9 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
127.5 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
394 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated to 20° C. during 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated at 45° C. during 20 hours
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling down to 20° C.
|
Type
|
STIRRING
|
Details
|
is then stirred during 2 hours
|
Duration
|
2 h
|
Name
|
|
Type
|
|
Smiles
|
OC1C(=CC(O1)=O)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |